Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1221449-51-9
VCID: VC0171439
InChI: InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-4-5-14(11(16)17)6-8-15-9-7-14/h15H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC2(C1=O)CCNCC2
Molecular Formula: C14H24N2O3
Molecular Weight: 268.357

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

CAS No.: 1221449-51-9

Cat. No.: VC0171439

Molecular Formula: C14H24N2O3

Molecular Weight: 268.357

* For research use only. Not for human or veterinary use.

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate - 1221449-51-9

Specification

CAS No. 1221449-51-9
Molecular Formula C14H24N2O3
Molecular Weight 268.357
IUPAC Name tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Standard InChI InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-4-5-14(11(16)17)6-8-15-9-7-14/h15H,4-10H2,1-3H3
Standard InChI Key BQHIYBZAICVGIF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2(C1=O)CCNCC2

Introduction

Structural Characteristics and Basic Properties

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate belongs to the class of spirocyclic compounds containing a diazaspiro core structure. The compound features a spirocyclic framework with two 6-membered rings joined at a single carbon atom (the spiro carbon), creating a rigid three-dimensional architecture. The molecule contains two nitrogen atoms at positions 2 and 9, with the position 2 nitrogen bearing a tert-butyl carboxylate group. Additionally, a carbonyl (oxo) functionality is present at position 1, which significantly influences the compound's reactivity and physical properties.

The molecular formula of this compound is expected to be C₁₄H₂₄N₂O₃, with an approximate molecular weight of 268.35 g/mol based on analysis of related structures . The presence of the tert-butyl carboxylate group likely enhances lipophilicity and provides steric protection to the carboxylate functionality, potentially increasing stability against enzymatic degradation in biological systems.

Comparative Structural Analysis

To better understand the properties of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate, it is valuable to compare it with structurally related compounds. The structural isomer tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1251021-18-7) has a similar molecular framework but differs in the positions of the oxo group and the carboxylate moiety. In this isomer, the oxo group is at position 3 rather than position 1, and the carboxylate group is attached to the nitrogen at position 9 instead of position 2.

Another related compound is tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1023595-19-8), which shares the same diazaspiro core but lacks the oxo functionality . This compound has a molecular formula of C₁₄H₂₆N₂O₂ and maintains the same tert-butyl carboxylate group, though attached at position 9.

A third relevant compound is tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 268550-48-7), which has a similar functional group arrangement but features a different ring system with a 4.5 spirocyclic structure (a 5-membered ring and a 6-membered ring) compared to the 5.5 system (two 6-membered rings) of our target compound .

Physical Properties

The physical properties of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate can be estimated based on its structural features and comparison with similar compounds. The following table summarizes the predicted physical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureBased on related spirocyclic compounds
Molecular WeightApproximately 268.35 g/molCalculated from molecular formula C₁₄H₂₄N₂O₃
SolubilitySoluble in organic solvents (e.g., DCM, THF); Limited solubility in waterBased on structural features and polarity
Log P1.5-2.5Estimated based on similar spirocyclic carbamates
Melting Point95-120°CPredicted range based on related compounds
AppearanceWhite to off-white crystalline solidCommon for similar organic compounds

The compound's spirocyclic structure imparts rigidity, potentially leading to a higher melting point compared to non-cyclic analogs. The presence of both the tert-butyl group and the carbonyl functionality influences solubility characteristics, with the tert-butyl group enhancing lipophilicity while the carbonyl and carbamate groups provide sites for hydrogen bonding.

Chemical Reactivity and Properties

Functional Group Reactivity

The reactivity profile of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is largely determined by its functional groups. The compound contains several reactive sites:

  • The tert-butyl carboxylate group is susceptible to acidic hydrolysis, which would cleave the tert-butyl group to yield the corresponding carboxylic acid. This transformation is commonly used in synthetic organic chemistry for protecting group removal.

  • The carbonyl group at position 1 can undergo nucleophilic addition reactions, similar to those observed in related compounds. The nucleophilic attack on this carbonyl would be influenced by the adjacent nitrogen, which may affect the electronic distribution and reactivity.

  • The secondary amine at position 9 represents another reactive site, capable of undergoing N-alkylation or acylation reactions under appropriate conditions.

Stability Considerations

The stability of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate under various conditions can be inferred from the properties of related compounds:

  • Acid Stability: The tert-butyl carbamate (Boc) group is known to be acid-labile, with deprotection typically occurring under moderate to strong acidic conditions (e.g., TFA, HCl).

  • Base Stability: Generally, the compound would be expected to show good stability under mild basic conditions, although strong bases might lead to hydrolysis of the carbamate group.

  • Thermal Stability: Based on related spiro compounds, it would likely exhibit reasonable thermal stability below 150°C, with decomposition potentially occurring at higher temperatures.

  • Oxidative Stability: The compound contains oxidizable sites, particularly the secondary amine at position 9, which might be susceptible to oxidative conditions.

Synthesis and Preparation Methods

From 2,9-diazaspiro[5.5]undecane precursors

One potential approach involves starting with 2,9-diazaspiro[5.5]undecane and selectively protecting the nitrogen at position 2 with a tert-butyl carboxylate group, followed by selective oxidation to introduce the carbonyl at position 1. This would be analogous to the preparation methods for tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate .

Through spirocyclization reactions

Another approach might involve the construction of the spirocyclic core through cyclization reactions, followed by functional group manipulations to introduce the oxo group and the carboxylate moiety at the desired positions.

Reaction Conditions and Considerations

For the protection of the nitrogen with a tert-butyl carboxylate group, typical conditions would involve reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide, in solvents like dichloromethane or tetrahydrofuran.

Spectroscopic Characterization

The spectroscopic properties of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate can be predicted based on its structural features and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
tert-Butyl CH₃1.4-1.5singlet9H
Aliphatic CH₂ (ring systems)1.5-2.5complex multiplets14H
N-CH₂ (position 9)2.8-3.2multiplet1H
Carbon TypeExpected Chemical Shift (ppm)
tert-Butyl CH₃28-30
tert-Butyl quaternary C79-82
Aliphatic CH₂25-45
Spiro quaternary C55-65
N-CH₂40-50
N-C=O (carbamate)155-160
C=O (position 1)170-175

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands:

Functional GroupWavenumber Range (cm⁻¹)
C=O stretch (amide)1630-1680
C=O stretch (carbamate)1680-1730
C-N stretching1250-1350
C-H stretching (aliphatic)2850-2950
N-H stretching (if present)3300-3500

Mass Spectrometry

In mass spectrometric analysis, the compound would be expected to show:

  • Molecular ion peak at m/z 268 (corresponding to the molecular weight)

  • Fragment ions corresponding to the loss of the tert-butyl group (m/z 57)

  • Fragments resulting from cleavage at the spiro carbon

  • Fragments associated with the loss of CO₂ from the carbamate group

Biological Activity and Applications

Synthetic Applications

Beyond potential biological applications, tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate could serve as a valuable building block in organic synthesis:

  • As a scaffold for medicinal chemistry: The rigid spirocyclic core provides a well-defined three-dimensional structure that can be further modified to develop biologically active compounds.

  • As an intermediate in the synthesis of more complex structures: The presence of reactive functional groups allows for further transformations and elaboration of the molecular framework.

  • As a protecting group strategy: The tert-butyl carboxylate group serves as a protecting group for the nitrogen, which can be selectively removed under acidic conditions to enable further functionalization.

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